![molecular formula C5H5BrN6 B126390 3-Bromo-1H-pirazol[3,4-d]pirimidina-4,6-diamina CAS No. 144750-82-3](/img/structure/B126390.png)
3-Bromo-1H-pirazol[3,4-d]pirimidina-4,6-diamina
Descripción general
Descripción
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo[3,4-d]pyrimidine core, which is known for its potential biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has indicated that pyrazolo[3,4-d]pyrimidines exhibit significant antitumor properties. A study highlighted the potential of 3-bromo derivatives to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, compounds derived from this scaffold have been shown to target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
Antimicrobial Properties
The pyrazolo[3,4-d]pyrimidine framework has been linked to antimicrobial activity against a range of pathogens. For example, derivatives of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial DNA synthesis or inhibition of specific enzymes essential for bacterial survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's. These compounds may enhance cognitive function by modulating neurotransmitter systems and reducing oxidative stress within neuronal cells .
Structural Modifications and Derivatives
The efficacy of 3-bromo-1H-pyrazolo[3,4-d]pyrimidine can be enhanced through structural modifications. The following table summarizes some key derivatives and their reported biological activities:
Nucleic Acid Chemistry
The incorporation of modified nucleosides such as 3-bromo-1H-pyrazolo[3,4-d]pyrimidine into oligonucleotides has been shown to enhance duplex stability compared to traditional nucleotides like adenine (dA). This modification allows for more robust DNA constructs useful in gene therapy and molecular diagnostics .
Drug Design
The unique structural features of pyrazolo[3,4-d]pyrimidines make them attractive candidates for drug design targeting various biological pathways. Their ability to form stable interactions with protein targets can be exploited to develop inhibitors for enzymes involved in disease processes .
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against human cancer cell lines. The lead compound showed IC50 values in the low micromolar range, indicating potent antitumor activity. Further mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial properties of several derivatives against common bacterial strains. The study found that one derivative exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as a new antimicrobial agent.
Mecanismo De Acción
Target of Action
The primary target of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within HCT cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with cyanamide in the presence of a base such as sodium ethoxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the pyrazolo[3,4-d]pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or altered biological activities .
Comparación Con Compuestos Similares
Similar Compounds
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine-4-amine: Similar structure but with an iodine atom instead of bromine.
1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine: Variants with different substituents at the 1 and 3 positions.
Uniqueness
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the bromine atom can enhance its reactivity in substitution reactions, making it a versatile intermediate for the synthesis of various derivatives .
Actividad Biológica
3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and research findings.
- Molecular Formula : CHBrN
- Molecular Weight : 229.04 g/mol
- Boiling Point : 341.4 ± 52.0 °C (predicted)
- Density : 2.82 ± 0.1 g/cm³ (predicted)
- pKa : 9.51 ± 0.20 (predicted) .
Synthesis
The synthesis of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the cyclization of precursors such as 3-amino-5-bromo-1H-pyrazole with cyanamide in the presence of a base like sodium ethoxide. The reaction is conducted in an organic solvent (e.g., ethanol) at elevated temperatures to promote the formation of the desired pyrazolo[3,4-d]pyrimidine structure .
The primary biological activity of 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2). By inhibiting CDK2, the compound disrupts cell cycle progression, leading to apoptosis in cancer cells .
Anticancer Properties
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC Range (nM) |
---|---|
MCF-7 | 45–97 |
HCT-116 | 6–99 |
HepG-2 | 48–90 |
These results indicate that 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine shows superior activity compared to known anticancer agents like sorafenib .
In vitro Studies
A study assessing the compound's anti-proliferative activities found that it effectively inhibits the proliferation of A549 and HCT-116 cancer cells. The most potent derivatives demonstrated IC values significantly lower than those of existing treatments .
Study on CDK Inhibition
In a detailed investigation into CDK inhibition, researchers found that compounds similar to 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine exhibited strong inhibitory effects on CDK2 with IC values ranging from low nanomolar concentrations. This highlights the potential for developing targeted therapies for cancers driven by aberrant CDK activity .
EGFR Inhibition
Another line of research focused on derivatives of pyrazolo[3,4-d]pyrimidines as epidermal growth factor receptor (EGFR) inhibitors. One derivative showed promising activity against both wild-type and mutant forms of EGFR with IC values in the nanomolar range . This suggests a broader application for compounds derived from this scaffold in targeting various oncogenic pathways.
Pharmacokinetics and ADMET Properties
In silico studies using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicate favorable pharmacokinetic properties for 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. The Boiled Egg model suggests good oral bioavailability and permeability .
Future Directions
Given its promising biological activities and mechanisms of action, further research into 3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is warranted. Future studies should focus on:
- Structural Modifications : To enhance potency and selectivity against specific kinases.
- In vivo Studies : To evaluate therapeutic efficacy and safety profiles.
- Combination Therapies : Exploring synergistic effects with other anticancer agents.
Propiedades
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN6/c6-2-1-3(7)9-5(8)10-4(1)12-11-2/h(H5,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOVQYNWRQMJNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144750-82-3 | |
Record name | 3-Bromo-1H-pyrazolo(3,4-d)pyrimidine-4,6-diamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144750823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-BROMO-1H-PYRAZOLO(3,4-D)PYRIMIDINE-4,6-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60R07PWM8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.